5,7-Dibromo-2,3-dihydrothieno[3,4-b][1,4]dioxine
Overview
Description
5,7-Dibromo-2,3-dihydrothieno[3,4-b][1,4]dioxine: is a chemical compound with the molecular formula C6H4Br2O2S and a molecular weight of 299.97 g/mol . It is a needle-like solid that appears grey to dark blue in color . This compound is primarily used as a monomer in the synthesis of poly(3,4-ethylenedioxythiophene) (PEDOT) polymers, which are utilized in various electrochromic devices .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dibromo-2,3-dihydrothieno[3,4-b][1,4]dioxine typically involves the bromination of 2,3-dihydrothieno[3,4-b][1,4]dioxine. The reaction is carried out under controlled conditions to ensure the selective bromination at the 5 and 7 positions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The compound is then purified through crystallization or other suitable methods to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions: 5,7-Dibromo-2,3-dihydrothieno[3,4-b][1,4]dioxine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Polymerization: It can polymerize to form PEDOT under oxidative conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Polymerization: Oxidative polymerization is typically carried out using oxidizing agents like iron(III) chloride (FeCl3) in an organic solvent.
Major Products:
Substitution Reactions: Products vary depending on the substituent introduced.
Polymerization: The major product is poly(3,4-ethylenedioxythiophene) (PEDOT), a highly conductive polymer.
Scientific Research Applications
Chemistry: 5,7-Dibromo-2,3-dihydrothieno[3,4-b][1,4]dioxine is used as a monomer in the synthesis of PEDOT, which has applications in organic electronics, including organic light-emitting diodes (OLEDs) and polymer field-effect transistors (PFETs) .
Biology and Medicine: While its direct applications in biology and medicine are limited, derivatives of PEDOT are being explored for use in bioelectronics and medical devices due to their biocompatibility and conductivity .
Industry: In the industrial sector, PEDOT polymers are used in electrochromic devices, antistatic coatings, and transparent conductive films .
Mechanism of Action
The primary mechanism of action for 5,7-Dibromo-2,3-dihydrothieno[3,4-b][1,4]dioxine involves its polymerization to form PEDOT. The polymerization process involves the oxidative coupling of the monomer units, resulting in a conjugated polymer with high electrical conductivity . The molecular targets and pathways involved in this process are primarily related to the oxidative polymerization mechanism .
Comparison with Similar Compounds
2,5-Dibromo-3,4-ethylenedioxythiophene (DBEDOT): Another monomer used in the synthesis of PEDOT.
3,4-Ethylenedioxythiophene (EDOT): The parent compound without bromine substituents.
Uniqueness: 5,7-Dibromo-2,3-dihydrothieno[3,4-b][1,4]dioxine is unique due to its bromine substituents, which allow for further functionalization and modification of the polymer properties. This makes it a versatile monomer for creating tailored PEDOT derivatives with specific electrical and optical properties .
Properties
IUPAC Name |
5,7-dibromo-2,3-dihydrothieno[3,4-b][1,4]dioxine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Br2O2S/c7-5-3-4(6(8)11-5)10-2-1-9-3/h1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHMRWRBNAIDRAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(SC(=C2O1)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
350037-71-7 | |
Record name | Thieno[3,4-b]-1,4-dioxin, 5,7-dibromo-2,3-dihydro-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=350037-71-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID00397083 | |
Record name | 5,7-dibromo-2,3-dihydrothieno[3,4-b][1,4]dioxine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00397083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
174508-31-7 | |
Record name | 5,7-dibromo-2,3-dihydrothieno[3,4-b][1,4]dioxine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00397083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-Dibromo-3,4-ethylenedioxythiophene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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